molecular formula C22H17N3O3 B15015131 N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)

N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)

Cat. No.: B15015131
M. Wt: 371.4 g/mol
InChI Key: UYRXTYUYFACEPI-ZMOGYAJESA-N
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Description

N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is a complex organic compound characterized by the presence of an anthracene moiety, a hydrazone linkage, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction. The final product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is primarily based on its ability to interact with biological macromolecules. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The hydrazone linkage can form reactive intermediates that interact with cellular proteins, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is unique due to the combination of its anthracene, hydrazone, and furan moieties. This unique structure imparts distinct photophysical properties, making it valuable for applications in fluorescence-based sensing and imaging. Additionally, the presence of the furan ring enhances its reactivity, allowing for diverse chemical modifications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C22H17N3O3/c26-21(14-23-22(27)20-10-5-11-28-20)25-24-13-19-17-8-3-1-6-15(17)12-16-7-2-4-9-18(16)19/h1-13H,14H2,(H,23,27)(H,25,26)/b24-13+

InChI Key

UYRXTYUYFACEPI-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CNC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC(=O)C4=CC=CO4

Origin of Product

United States

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